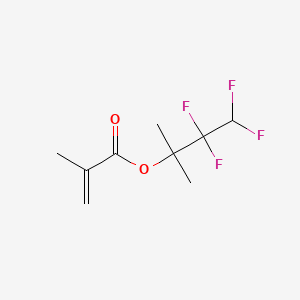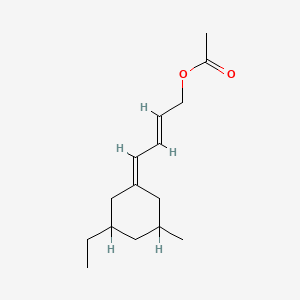
Bis(3-methoxypropyl) adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methoxypropyl) adipate is an organic compound with the molecular formula C14H26O6. It is a diester derived from adipic acid and 3-methoxypropanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(3-methoxypropyl) adipate can be synthesized through the esterification reaction between adipic acid and 3-methoxypropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
Bis(3-methoxypropyl) adipate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Aromatic carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bis(3-methoxypropyl) adipate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of bis(3-methoxypropyl) adipate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release adipic acid and 3-methoxypropanol, which can then participate in metabolic pathways. The ester groups in the compound can also interact with enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Diethyl adipate
- Dibutyl adipate
- Dimethyl adipate
Comparison
Bis(3-methoxypropyl) adipate is unique due to the presence of methoxy groups, which impart different solubility and reactivity characteristics compared to other adipate esters. For example, diethyl adipate and dibutyl adipate lack the methoxy functionality, making this compound more suitable for specific applications where enhanced solubility and reactivity are required .
Properties
CAS No. |
85661-31-0 |
|---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
bis(3-methoxypropyl) hexanedioate |
InChI |
InChI=1S/C14H26O6/c1-17-9-5-11-19-13(15)7-3-4-8-14(16)20-12-6-10-18-2/h3-12H2,1-2H3 |
InChI Key |
SJQDRHYTRQQLHY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC(=O)CCCCC(=O)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


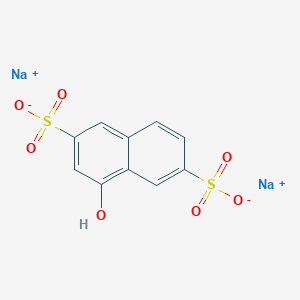

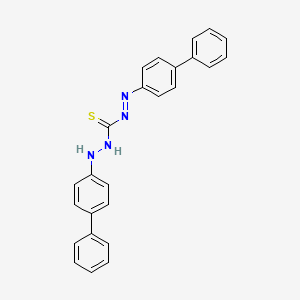
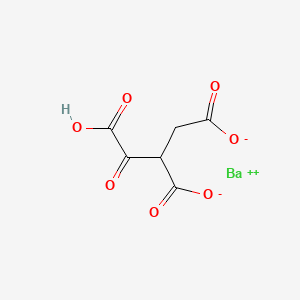
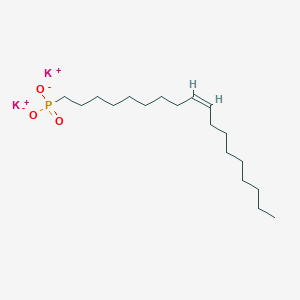
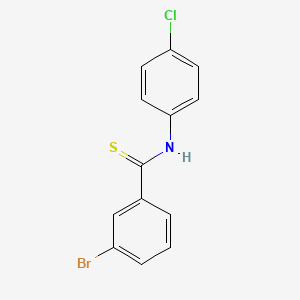
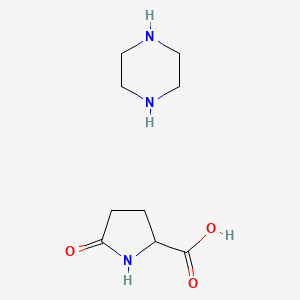
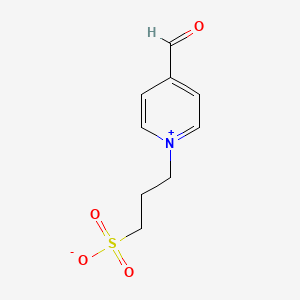
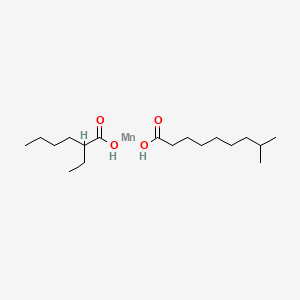
![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


